2-(2,4-dichlorophenoxy)-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide
Description
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N2O4/c1-26-17-7-5-13(10-15(17)23-8-2-3-19(23)25)22-18(24)11-27-16-6-4-12(20)9-14(16)21/h4-7,9-10H,2-3,8,11H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYNOQTLKLNXYJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide typically involves multiple steps. One common method starts with the preparation of 2,4-dichlorophenol, which is then reacted with chloroacetic acid to form 2-(2,4-dichlorophenoxy)acetic acid . This intermediate is then coupled with 4-methoxy-3-(2-oxopyrrolidin-1-yl)aniline under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure high-quality output .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
2-(2,4-dichlorophenoxy)-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Dichlorophenoxy Acetamide Derivatives with Heterocyclic Modifications
Compound 533 (2-(2,4-Dichlorophenoxy)-N-(4-Methylpyridin-2-yl)Acetamide)
- Structure: Replaces the methoxy-pyrrolidinone group with a 4-methylpyridinyl substituent.
- Activity: As a synthetic auxin analog, pyridine-containing derivatives like Compound 533 exhibit herbicidal activity, though the absence of the pyrrolidinone ring may reduce binding affinity to specific plant hormone receptors compared to the target compound .
WH7 (2-(4-Chloro-2-Methylphenoxy)-N-(4-H-1,2,4-Triazol-3-yl)Acetamide)
- Structure: Contains a triazole ring instead of pyrrolidinone.
- Activity : WH7 mimics auxin activity in Arabidopsis, inducing root growth inhibition via auxin signaling pathways. The triazole group may stabilize interactions with auxin receptors like TIR1 .
- SAR Insight: Heterocycles like triazoles and pyrrolidinones modulate receptor specificity and metabolic stability.
Anti-Inflammatory and Enzyme-Targeting Derivatives
BG13961 (2-(2,4-Dichlorophenoxy)-N-(2-Propanoyl-1,2,3,4-Tetrahydroisoquinolin-7-yl)Acetamide)
- Structure: Incorporates a tetrahydroisoquinolin group.
- SAR Insight : Bulky substituents improve enzyme selectivity but may reduce solubility.
DICA (2-(2,4-Dichlorophenoxy)-N-(2-Mercapto-Ethyl)-Acetamide)
Physicochemical and Pharmacokinetic Properties
2-(2,4-Dichlorophenoxy)-N-(4-Methylphenyl)Acetamide
- Molecular Weight : 310.18 g/mol vs. ~430 g/mol (target compound).
- logP: 4.486 vs. higher logP for the target compound due to pyrrolidinone’s polarity.
- Solubility: Lower logSw (-4.36) indicates poor aqueous solubility, whereas the pyrrolidinone group in the target compound may improve solubility via hydrogen bonding .
Comparative Data Table
*Estimated based on structural analogs.
Biological Activity
2-(2,4-Dichlorophenoxy)-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide is a compound of interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure that includes a dichlorophenoxy group and a pyrrolidine moiety. Its chemical formula is . The presence of the dichlorophenoxy group suggests potential herbicidal properties, while the oxopyrrolidine component may contribute to its bioactivity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of 1,2,4-oxadiazole have shown significant activity against various human cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and DU-145 (prostate cancer) . The mechanism often involves the induction of apoptosis and inhibition of proliferation through various pathways such as the MAPK and PI3K/Akt signaling pathways.
| Cell Line | Compound | IC50 (µM) | Mechanism |
|---|---|---|---|
| MCF-7 | 7a | 5.0 | Apoptosis |
| A549 | 7b | 3.5 | Cell cycle arrest |
| DU-145 | 7c | 4.0 | Inhibition of migration |
Anti-inflammatory Activity
The compound's structural features suggest that it may exhibit anti-inflammatory properties. Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation . In vitro assays demonstrated that certain derivatives significantly reduced prostaglandin E2 production in macrophages.
Antimicrobial Activity
Preliminary studies indicate that compounds with similar structures possess antimicrobial properties. For example, derivatives have been evaluated for their efficacy against Gram-positive and Gram-negative bacteria. The mechanism typically involves disruption of bacterial cell wall synthesis or interference with protein synthesis.
Case Studies
- Case Study on Anticancer Efficacy : A study investigated the effects of a related compound on MCF-7 cells. The results demonstrated a dose-dependent decrease in cell viability with an IC50 value of approximately 6 µM, suggesting significant anticancer potential .
- Case Study on Anti-inflammatory Effects : Another study focused on the anti-inflammatory effects of similar compounds in an animal model of carrageenan-induced paw edema. The tested compound exhibited a reduction in paw swelling by approximately 40% compared to the control group .
The biological activities of this compound are likely mediated through several mechanisms:
- Apoptosis Induction : Activation of caspases leading to programmed cell death.
- Inhibition of COX Enzymes : Reducing inflammatory mediators.
- Antimicrobial Action : Disruption of bacterial metabolic processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
